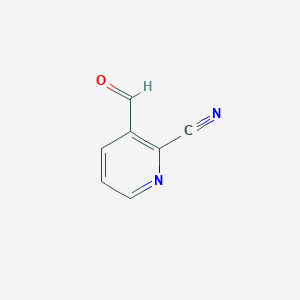

3-Formylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGRQNFJCFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563710 | |

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-66-5 | |

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinonitrile, also known as 3-formyl-2-cyanopyridine, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a pyridine ring substituted with a cyano group at the 2-position and a formyl group at the 3-position offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate its preparation in a laboratory setting.

Proposed Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound:

-

Pathway 1: Oxidation of 3-Methylpicolinonitrile. This is a direct and promising approach that involves the selective oxidation of the methyl group of the readily accessible precursor, 3-methylpicolinonitrile.

-

Pathway 2: Multicomponent Ring-Forming Reaction followed by Functional Group Transformation. This pathway involves the construction of a substituted pyridine ring through a multicomponent reaction, followed by subsequent chemical modifications to introduce the desired formyl group.

This guide will focus on the more direct and likely higher-yielding Pathway 1 .

Pathway 1: Synthesis via Oxidation of 3-Methylpicolinonitrile

This pathway is a two-step process starting from 3-picoline (3-methylpyridine). The first step is the synthesis of the key intermediate, 3-methylpicolinonitrile. The second, and more critical step, is the selective oxidation of the methyl group to a formyl group.

Step 1: Synthesis of 3-Methylpicolinonitrile

Several methods have been reported for the synthesis of 3-methylpicolinonitrile. Below are two common and effective protocols.

Method 1A: From 3-Methylpyridine-N-oxide

This method involves the N-oxidation of 3-picoline, followed by reaction with dimethyl sulfate and subsequent cyanation.

Experimental Protocol:

-

N-Oxidation of 3-Picoline: 3-Picoline is oxidized to 3-methylpyridine-N-oxide using a suitable oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

-

Reaction with Dimethyl Sulfate: 10.9 g (0.1 mol) of 3-methylpyridine-N-oxide is mixed with 12.6 g (0.1 mol) of dimethyl sulfate. The reaction mixture is stirred at 70-75°C for 2 hours.[1]

-

Cyanation: A solution of 13.0 g (0.2 mol) of potassium cyanide in 10-40 mL of water is slowly added dropwise to the reaction mixture while maintaining the temperature. After the addition is complete, the mixture is stirred for another hour at the same temperature and then for one hour at room temperature.[1]

-

Work-up and Purification: The reaction mixture is diluted with 150 mL of water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane = 2:8 to 3:7) and recrystallized from hexane to yield 3-methylpicolinonitrile as a colorless solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 18.6% | [1] |

| Melting Point | 82.5-83.5 °C | [1] |

Method 1B: Direct Cyanation of 3-Methylpyridine

This method involves the direct introduction of a cyano group at the 2-position of 3-methylpyridine after activation.

Experimental Protocol:

-

Activation of 3-Methylpyridine: 3-Methylpyridine is dissolved in trifluoroacetic anhydride under chilled conditions. Concentrated nitric acid (1.9 mL, 36 mmol) is then added dropwise while cooling. The solution is stirred for 2-3 hours at room temperature.

-

Cyanation: The activated solution is slowly added to a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g). The reaction mixture is allowed to stand at room temperature for 18 hours.

-

Work-up and Purification: The pH of the solution is checked to be in the range of 6-7, and the mixture is extracted with dichloromethane. The pure 3-methyl-2-pyridinecarbonitrile is obtained by column chromatography on silica gel using an ethyl acetate-hexane (1:1) eluent.

Quantitative Data:

| Parameter | Value |

| Yield | 75% |

| Melting Point | 83.5 °C |

Logical Workflow for the Synthesis of 3-Methylpicolinonitrile

Caption: Synthesis routes for the key intermediate, 3-methylpicolinonitrile.

Step 2: Selective Oxidation of 3-Methylpicolinonitrile to this compound

The selective oxidation of the methyl group at the 3-position of 3-methylpicolinonitrile is the crucial step to obtain the final product. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those on pyridine rings, to aldehydes.

Proposed Experimental Protocol (Based on Analogy with 2,3-Lutidine Oxidation):

-

Reaction Setup: A mechanically stirred mixture of 3-methylpicolinonitrile (1 equivalent), powdered selenium dioxide (just under 1 molar equivalent), dioxane, and a small amount of water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated at reflux for an appropriate time (e.g., 20 hours, to be optimized). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The hot reaction mixture is filtered through Celite to remove selenium residues. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product, which may contain the desired aldehyde, the corresponding carboxylic acid, and unreacted starting material, is purified by column chromatography on silica gel.

Note: The oxidation of methylpyridines with selenium dioxide can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct.[2] Reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent should be carefully controlled to maximize the yield of the aldehyde.

Quantitative Data (Anticipated):

While a specific yield for the oxidation of 3-methylpicolinonitrile is not available in the searched literature, based on similar reactions with lutidines, a moderate to good yield can be expected after optimization.

Logical Pathway for the Oxidation of 3-Methylpicolinonitrile

Caption: Proposed oxidation of 3-methylpicolinonitrile to this compound.

Pathway 2: Synthesis via Multicomponent Ring-Forming Reaction

This alternative pathway involves the construction of a substituted pyridine ring in a one-pot reaction, followed by functional group manipulations. A common approach is the synthesis of 2-amino-3-cyanopyridine derivatives through multicomponent reactions like the Gewald reaction.

Conceptual Workflow:

-

Multicomponent Reaction: A four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate can yield a 2-amino-3-cyanopyridine derivative.[3][4]

-

Diazotization: The 2-amino group of the resulting pyridine can be converted to a diazonium salt using sodium nitrite in an acidic medium.

-

Sandmeyer-type Reaction: The diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce a formyl group or a precursor (e.g., a hydroxymethyl group that can be subsequently oxidized).

This pathway is generally more complex and may result in lower overall yields compared to the direct oxidation of a pre-functionalized precursor.

Logical Diagram of the Multicomponent Reaction Pathway

Caption: Conceptual workflow for the synthesis via a multicomponent reaction.

Conclusion

The synthesis of this compound is most directly approached through the selective oxidation of 3-methylpicolinonitrile. This pathway benefits from the availability of multiple synthetic routes to the key intermediate. While the oxidation step requires careful optimization to maximize the yield of the desired aldehyde and minimize the formation of the carboxylic acid byproduct, it represents a more straightforward and potentially higher-yielding strategy compared to the multi-step, ring-forming approach. The detailed protocols and logical workflows provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound. Further experimental investigation is recommended to refine the proposed oxidation protocol and to explore alternative oxidizing agents for improved selectivity and yield.

References

physicochemical properties of 3-Formylpicolinonitrile

An In-depth Technical Guide on the Physicochemical Properties of 3-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nitrile and an aldehyde functional group on a pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Understanding its core physicochemical properties is fundamental for its application in drug design, synthesis optimization, and materials development. This guide provides a comprehensive overview of its known properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O | - |

| Molecular Weight | 132.12 g/mol | - |

| Appearance | White crystalline powder | [1] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 376.5 °C (Predicted) | [1] |

| CAS Number | 883-44-3 | [1] |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties of a solid organic compound like this compound are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity.[2] A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, while a depressed and broadened range indicates the presence of impurities.[3]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: Finely powder a small amount of this compound.[3] Pack the powder into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the sealed end on a hard surface.[4][5]

-

Apparatus Setup: Place the packed capillary tube into one of the sample slots of the melting point apparatus. Insert a calibrated thermometer into the designated well.

-

Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it slowly, decreasing the rate to about 1-2°C per minute as the approximate melting point is approached.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Verification: Repeat the measurement with a fresh sample to ensure consistency.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[6]

Methodology (Gravimetric Method):

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., water, ethanol, DMSO) into a test tube or vial.[6] Record the initial temperature of the solvent.[6]

-

Solute Addition: Weigh an amount of this compound. Add a small, known quantity of the compound to the solvent.[6]

-

Dissolution: Stopper the container and shake or stir vigorously to facilitate dissolution, ensuring the temperature remains constant.[6] Avoid handling the bottom of the test tube to prevent heat transfer from your hand.[6]

-

Saturation Point: Continue adding small, weighed increments of the solute until a small amount of solid remains undissolved, indicating that the solution is saturated.[7]

-

Mass Calculation: Weigh the remaining, undissolved solute. Subtract this mass from the initial total mass added to determine the exact mass of solute that dissolved in the solvent volume.[6][7]

-

Reporting: Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL) at the recorded temperature.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] The typical solvent volume is 0.6-0.7 mL.[9]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.[10]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard experiment involves a short pulse, an acquisition time of 2-4 seconds, and a short relaxation delay.[11]

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8][12] A relaxation delay is used to ensure accurate integration for quantitative analysis.[8][10]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[10] The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (like Tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[10]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[13]

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[14]

-

Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[14]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[14]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[14] A background spectrum of the empty plate or air is typically run first for reference.[13]

-

Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups (e.g., C≡N stretch, C=O stretch, aromatic C-H and C=C stretches).

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.[15]

Methodology (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is vaporized in a high vacuum.[16]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Impact (EI), knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•).[15][16]

-

Fragmentation: The high energy of EI often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.[16]

-

Mass Analysis: The ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[15][17]

-

Detection: A detector records the abundance of each ion at a specific m/z value.[16]

-

Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[16]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a newly synthesized or acquired compound such as this compound.

References

- 1. 883-44-3 | CAS DataBase [chemicalbook.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. sciencebuddies.org [sciencebuddies.org]

- 8. sc.edu [sc.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. books.rsc.org [books.rsc.org]

- 13. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

3-Formylpicolinonitrile CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylpicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential physicochemical properties, predicted spectral data, and a plausible synthetic route. The information is presented to support researchers in the effective utilization and further investigation of this compound.

Physicochemical Properties

This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a trifunctional heterocyclic compound containing a pyridine ring, a nitrile group, and an aldehyde group. These functional groups make it a versatile synthon for the elaboration of more complex molecular architectures.

| Property | Value |

| CAS Number | 131747-66-5 |

| Molecular Formula | C₇H₄N₂O |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | 3-formylpyridine-2-carbonitrile |

| Synonyms | 2-Cyano-3-pyridinecarboxaldehyde, 3-Formyl-2-pyridinecarbonitrile |

Predicted Spectral Data

Due to the limited availability of experimentally-derived spectral data in the public domain, the following tables provide predicted spectral characteristics for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for analogous molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.9 | dd | 1H | Pyridine H6 |

| ~8.2 | dd | 1H | Pyridine H4 |

| ~7.6 | dd | 1H | Pyridine H5 |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine C6 |

| ~153 | Pyridine C2 |

| ~140 | Pyridine C4 |

| ~130 | Pyridine C3 |

| ~128 | Pyridine C5 |

| ~116 | Nitrile Carbon (C≡N) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch (nitrile) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1580, 1470, 1430 | Medium-Weak | C=C and C=N stretches (pyridine ring) |

| ~2850, 2750 | Weak | C-H stretch (aldehyde) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 104 | [M-CO]⁺ |

| 103 | [M-H-CO]⁺ or [M-CHO]⁺ |

Proposed Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding nitrile, 2-cyanopyridine, to the aldehyde. This can be achieved via catalytic hydrogenation in the presence of a specific catalyst system.

Reaction: Reduction of 3-Cyanopyridine

Reagents and Materials:

-

3-Cyanopyridine

-

Raney Nickel (catalyst)

-

Formic Acid (reducing agent and solvent)

-

Diatomaceous earth (for filtration)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 3-cyanopyridine (1.0 eq) in formic acid, add Raney Nickel (catalyst).

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the Synthesis of Novel 3-Formylpicolinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-formylpicolinonitrile scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a reactive formyl group, a versatile cyano group, and a pyridine core offers a multiplicity of avenues for synthetic elaboration, leading to a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthetic strategies for preparing novel this compound derivatives. It details established and emerging experimental protocols, presents quantitative data in a structured format for ease of comparison, and visualizes key synthetic pathways and workflows to facilitate understanding and implementation in a research and development setting.

Introduction

Picolinonitrile derivatives, characterized by a pyridine ring bearing a cyano group, are integral components in a vast array of biologically active compounds. The introduction of a formyl group at the 3-position of the picolinonitrile core further enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of chemical transformations. These transformations allow for the construction of fused heterocyclic systems and the introduction of diverse pharmacophores, making this compound derivatives attractive targets for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to access these valuable building blocks, with a focus on methodologies that allow for the introduction of substituents at various positions of the pyridine ring.

Synthetic Strategies and Methodologies

The synthesis of novel this compound derivatives can be broadly approached through two main strategies:

-

Strategy A: De Novo Ring Construction. This approach involves the assembly of the substituted pyridine ring from acyclic precursors, incorporating the desired formyl and cyano functionalities, or their precursors, during the cyclization process. Multi-component reactions are particularly powerful in this regard, offering a convergent and efficient means to generate molecular complexity in a single step.

-

Strategy B: Functionalization of a Pre-formed Pyridine Core. This strategy begins with a pre-existing, suitably substituted pyridine ring, followed by the sequential or directed introduction of the formyl and cyano groups, or the modification of other positions on a this compound scaffold.

This guide will focus on a promising and well-documented pathway that combines elements of both strategies: the synthesis of substituted 3-hydroxypicolinonitriles followed by a key oxidation step to furnish the target 3-formyl derivatives.

Synthesis of 4-Substituted-3-Hydroxypicolinonitrile Intermediates

A robust method for the synthesis of 4-substituted-3-hydroxypicolinonitriles has been reported, proceeding via a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage. This method provides a versatile platform for introducing a wide range of substituents at the 4-position of the picolinonitrile core.

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted-3-Hydroxypicolinonitriles

To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL per mmol of isoxazolopyridine), potassium carbonate (K₂CO₃, 0.150 mmol) is added. The reaction mixture is then stirred at 60 °C for 30 minutes. The reaction is subsequently quenched by the addition of 1 M aqueous hydrochloric acid (HCl). The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered. The solvent is removed under reduced pressure to yield the 4-substituted-3-hydroxypicolinonitrile product.

Table 1: Synthesis of Various 4-Substituted-3-Hydroxypicolinonitrile Derivatives

| Compound | R Group | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | 92 | 179 |

| 1b | Methyl | 83 | 155 |

| 1c | n-Pentyl | 81 | 171 |

| 1d | 4-Methoxyphenyl | 84 | 187 |

| 1e | 3-Methoxyphenyl | 74 | 198 |

| 1f | 4-(Trifluoromethyl)phenyl | 51 | - |

| 1g | Trimethylsilyl | 53 | 175 |

Data extracted from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles.

Oxidation of 3-Hydroxypicolinonitriles to 3-Formylpicolinonitriles

The crucial step in converting the readily accessible 3-hydroxypicolinonitrile intermediates to the target 3-formyl derivatives is the selective oxidation of the hydroxyl group. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of benzylic and allylic alcohols, a category that includes 3-hydroxypyridines.

Experimental Protocol: General Procedure for the Oxidation of 3-Hydroxypicolinonitriles

To a solution of the 4-substituted-3-hydroxypicolinonitrile (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (10-20 mL), activated manganese dioxide (5-10 equivalents) is added. The reaction mixture is stirred vigorously at room temperature or under gentle reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-3-formylpicolinonitrile.

Table 2: Representative 4-Substituted-3-Formylpicolinonitrile Derivatives

| Compound | R Group | Starting Material |

| 2a | Phenyl | 1a |

| 2b | Methyl | 1b |

| 2c | n-Pentyl | 1c |

| 2d | 4-Methoxyphenyl | 1d |

| 2e | 3-Methoxyphenyl | 1e |

| 2f | 4-(Trifluoromethyl)phenyl | 1f |

| 2g | Trimethylsilyl | 1g |

Note: The yields for the oxidation step will vary depending on the specific substrate and reaction conditions and would require experimental optimization.

Visualization of Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic logic and experimental flow, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthetic workflow for novel this compound derivatives.

Potential Biological Significance and Signaling Pathways

While the biological activities of this compound derivatives are not extensively documented in publicly available literature, the broader class of cyanopyridine-containing molecules has shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The structural similarity of the this compound core to other bioactive heterocyclic aldehydes, such as 3-formylchromones, suggests potential for interaction with various biological targets. For instance, 3-formylchromones have been investigated for their cytotoxic effects against tumor cell lines.

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, it is plausible that novel this compound derivatives could be designed to target specific protein kinases involved in cell signaling pathways implicated in diseases such as cancer. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic strategy outlined in this guide, based on the preparation and subsequent oxidation of 4-substituted-3-hydroxypicolinonitriles, offers a versatile and modular approach to access a library of these valuable compounds. The detailed experimental protocols and structured data presentation are intended to serve as a practical resource for researchers in the field. Further investigation into the biological activities of these derivatives is warranted and could lead to the identification of potent modulators of key cellular signaling pathways.

Biological Activity Screening of 3-Formylpicolinonitrile Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 3-formylpicolinonitrile analogs, focusing on their synthesis, in vitro anticancer, and antimicrobial activities. This document details experimental protocols, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes key experimental workflows and a relevant signaling pathway.

Introduction

Picolinonitrile derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. The this compound scaffold, in particular, offers a versatile platform for the synthesis of a wide array of analogs with potential therapeutic applications. The electron-withdrawing nitrile group and the reactive aldehyde at the 3-position allow for various chemical modifications, leading to a library of compounds for biological screening. This guide focuses on a series of 3-cyanopyridine derivatives, close structural analogs of this compound, to elucidate their biological potential.

Synthesis of 3-Cyanopyridine Analogs

The synthesis of the 3-cyanopyridine core is often achieved through multi-component reactions. A common and efficient method is the Claisen-Schmidt condensation, which involves the reaction of an ethanone derivative with various benzaldehydes to form chalcone intermediates. These chalcones can then be cyclized with reagents like cyanoacetamide or cyanothioacetamide to yield the desired 3-cyano-2(1H)-pyridone or 3-cyanopyridine-2(1H)-thione derivatives, respectively.[1][2]

General Synthetic Protocol

A representative synthetic scheme for the preparation of 3-cyanopyridine-2(1H)-thione derivatives is outlined below. This protocol is based on the reaction of a morpholinophenyl ethanone derivative with substituted benzaldehydes, followed by cyclization with cyanothioacetamide.

Step 1: Synthesis of Chalcone Intermediates (2a-c)

-

To a solution of the starting ethanone derivative (1) in ethanol, add the appropriate substituted benzaldehyde.

-

Add a catalytic amount of a suitable base (e.g., piperidine or aqueous sodium hydroxide).

-

Stir the reaction mixture at room temperature for a specified time until completion, monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 3-Cyanopyridine-2(1H)-thione Derivatives (7a-c)

-

A mixture of the synthesized chalcone (2a-c), cyanothioacetamide, and a catalyst such as piperidine in a solvent like ethanol is refluxed for several hours.[1]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallization from an appropriate solvent (e.g., acetic acid or ethanol) yields the purified 3-cyanopyridine-2(1H)-thione derivatives.[1]

Biological Activity Screening

The synthesized this compound analogs are typically screened for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.

In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds are evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate carcinoma, HepG2 - hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

The following table summarizes the in vitro anticancer activity of a series of 3-cyanopyridine derivatives against the A549 human lung carcinoma cell line.

| Compound | R | IC50 (µg/mL)[1] |

| 7a | H | 1.25 |

| 7b | 4-F | 0.87 |

| 7c | 4-Cl | 1.38 |

| 8a | 4-F (pyridone) | 0.83 |

| 8b | 4-Cl (pyridone) | 8.88 |

| Doxorubicin | - | 1.56 |

Note: Compounds 7a-c are 3-cyanopyridine-2(1H)-thione derivatives, while 8a-b are 3-cyano-2(1H)-pyridone derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound analogs is assessed against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight in a suitable broth medium. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-2 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganisms with no compound) and negative (broth medium only) controls are included in each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table presents the antimicrobial activity (MIC in µg/mL) of a series of quinoline-3-carbaldehyde hydrazone derivatives, which are structurally related to the target compounds.

| Compound | S. aureus (MRSA)[5] | E. coli[6] | C. albicans[6] |

| 3q5 | 16 | >128 | >128 |

| 3q6 | 16 | >128 | >128 |

| 12 | - | 6.25 | 12.5 |

| 15 | - | 6.25 | 12.5 |

| Ciprofloxacin | 1 | - | - |

| Amoxicillin | - | >100 | >100 |

| Amphotericin B | - | - | 0.48 |

Note: The presented data is for quinoline-3-carbaldehyde hydrazone derivatives and not the same 3-cyanopyridine analogs from the anticancer study.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the development of novel therapeutic agents. For some 3-cyanopyridine derivatives, a potential mechanism involves the modulation of key proteins in cell survival and apoptosis pathways.

Survivin Inhibition and Apoptosis Induction

Studies on certain 3-cyanopyridine derivatives have suggested their role as modulators of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[4] Inhibition of survivin can lead to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[4]

Conclusion

This technical guide has provided a framework for the biological activity screening of this compound analogs, with a focus on their synthesis, anticancer, and antimicrobial evaluation. The presented data on 3-cyanopyridine derivatives highlight the potential of this scaffold in developing novel therapeutic agents. The structure-activity relationship data suggests that substitutions on the pyridine ring and the nature of the appended groups significantly influence the biological activity. Further investigation into the precise mechanism of action and in vivo efficacy of the most potent analogs is warranted to advance these compounds in the drug discovery pipeline.

References

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. | Semantic Scholar [semanticscholar.org]

- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

3-Formylpicolinonitrile: Uncharted Territory in Mechanism of Action Studies

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for the compound 3-Formylpicolinonitrile. Despite its availability as a chemical reagent for research purposes, no dedicated studies detailing its biological effects, cellular targets, or influence on signaling pathways have been published.

Currently, this compound is primarily documented as a synthetic intermediate in the production of other molecules. Notably, it serves as a precursor for the synthesis of 3-(Hydroxymethyl)picolinonitrile.[1] While this derivative has been investigated for potential anticancer and antimicrobial properties, potentially through the inhibition of histone acetyltransferases (HATs), these findings are not directly applicable to this compound itself.[1]

The absence of published research into the bioactivity of this compound means that critical information for drug development and scientific professionals is unavailable. This includes:

-

Quantitative Biological Data: There is no publicly accessible data on its potency, efficacy, or toxicity in any biological system.

-

Experimental Protocols: No established experimental methodologies for studying the biological effects of this compound have been described in the literature.

-

Signaling Pathway Involvement: The impact of this compound on any cellular signaling cascade remains unknown.

Commercial suppliers list this compound for research use, and safety data sheets provide information on its chemical and physical properties, but these documents do not contain any biological data.[2][3]

References

Spectroscopic Characterization of 3-Formylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinonitrile, a pyridine derivative featuring both a nitrile and an aldehyde functional group, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile precursor for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for characterization are also presented.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aldehyde region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | H7 (Aldehyde) |

| ~9.1 | dd | 1H | H6 |

| ~8.8 | dd | 1H | H4 |

| ~7.8 | dd | 1H | H5 |

Predicted data. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C7 (Aldehyde) |

| ~154 | C6 |

| ~152 | C2 |

| ~140 | C4 |

| ~130 | C5 |

| ~128 | C3 |

| ~116 | CN (Nitrile) |

Predicted data. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230-2210 | Strong | C≡N (Nitrile) stretch |

| ~1710-1690 | Strong | C=O (Aldehyde) stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretch |

| ~1200-1000 | Medium | In-plane C-H bending |

| ~900-650 | Medium-Strong | Out-of-plane C-H bending |

Typical values for the functional groups present. Actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorptions in the UV region.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~220-240 | - | Methanol/Ethanol | π → π* transition |

| ~270-290 | - | Methanol/Ethanol | π → π* transition |

| ~310-330 | - | Methanol/Ethanol | n → π* transition |

Expected absorption ranges. Actual values and molar absorptivity require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular ion) |

| 131 | High | [M-H]⁺ |

| 104 | Medium | [M-CO]⁺ |

| 103 | Medium | [M-HCN]⁺ |

| 77 | Medium | [C₅H₃N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Predicted fragmentation pattern based on the structure. Relative intensities are estimations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically around 200-220 ppm.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrument Setup: Place the ATR accessory in the sample compartment of the FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Label the significant peaks corresponding to the functional groups.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small, relatively volatile molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with LC-MS systems.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Probing the Reactivity of the Formyl Group in 3-Formylpicolinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-Formylpicolinonitrile, a key heterocyclic building block for drug discovery and development. This document details the expected reactivity based on established principles of organic chemistry and analogous heterocyclic systems, offering researchers and scientists a predictive framework for designing synthetic routes and novel molecular entities.

Introduction: The Chemical Landscape of this compound

This compound, also known as 3-cyanopicolinaldehyde, is a bifunctional pyridine derivative featuring both a formyl and a nitrile group. The electron-withdrawing nature of the pyridine ring and the cyano group significantly influences the electrophilicity of the formyl carbon, making it a prime target for a variety of nucleophilic attacks. This inherent reactivity profile positions this compound as a versatile scaffold for the synthesis of diverse and complex heterocyclic compounds with potential therapeutic applications. The nitrile group itself is a common pharmacophore, known to participate in key binding interactions within biological targets.

Core Reactivity of the Formyl Group

The formyl group (-CHO) in this compound is anticipated to undergo a range of classical aldehyde reactions. These include nucleophilic addition, reduction, oxidation, and condensation reactions. The following sections detail the expected outcomes and provide generalized experimental protocols adapted from similar heterocyclic aldehyde systems due to the limited availability of specific data for this compound.

Nucleophilic Addition Reactions

The partial positive charge on the formyl carbon makes it highly susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of functional groups.

A general workflow for a nucleophilic addition to an aldehyde is depicted below:

Caption: Generalized workflow for nucleophilic addition to an aldehyde.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Expected Product | Reagents and Conditions (Analogous Systems) | Predicted Yield (%) |

| Grignard Reagent (R-MgX) | Secondary Alcohol | R-MgX in THF or Et₂O, 0 °C to rt | 70-90 |

| Organolithium (R-Li) | Secondary Alcohol | R-Li in THF or Hexane, -78 °C to rt | 70-95 |

| Cyanide (NaCN/KCN) | Cyanohydrin | NaCN, H₂SO₄ (catalytic), H₂O/EtOH | 80-95 |

| Hydrazine (H₂NNH₂) | Hydrazone | H₂NNH₂·H₂O, EtOH, reflux | 85-98 |

| Hydroxylamine (NH₂OH) | Oxime | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 90-99 |

Experimental Protocol: General Procedure for Grignard Addition (Adapted)

-

To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar) at 0 °C, add the Grignard reagent (1.2 eq, solution in THF or Et₂O) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol, providing a handle for further functionalization.

Initial Toxicity Assessment of 3-Formylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for conducting an initial toxicity assessment of the novel chemical entity, 3-Formylpicolinonitrile (CAS N/A). Due to the limited publicly available toxicological data for this specific compound, this document provides a structured framework based on established regulatory guidelines and structure-activity relationships (SAR) with analogous compounds. The guide details a tiered approach, beginning with in silico predictions, followed by a suite of in vitro assays, and culminating in foundational in vivo studies. Detailed experimental protocols for key assays are provided, along with data from structurally related molecules to serve as a benchmark for hazard identification and risk assessment. This document is intended to guide researchers in designing a robust, efficient, and ethically considerate toxicological evaluation.

Introduction

This compound, also known as 3-cyano-2-formylpyridine, is a heterocyclic compound featuring a pyridine ring substituted with both a nitrile and a formyl (aldehyde) group. This combination of functional groups suggests potential biological activity, making it a molecule of interest in pharmaceutical and agrochemical research. However, these same reactive moieties necessitate a thorough evaluation of its toxicological profile early in the development process. An initial toxicity assessment is critical to identify potential hazards, inform safe handling procedures, and guide go/no-go decisions in research and development pipelines.

This guide presents a systematic approach to this assessment, integrating computational toxicology, cell-based assays, and standard animal testing protocols.

Hazard Identification from Analogous Compounds

Direct toxicological data for this compound is not currently available in the public domain. Therefore, an initial hazard assessment relies on data from structurally similar compounds. Key analogues include isomers and the parent cyanopyridine structure.

Structural Analogues:

-

This compound: The target compound.

-

6-Formylpyridine-3-carbonitrile: A structural isomer.

-

3-Cyanopyridine (Nicotinonitrile): The parent structure lacking the formyl group.

-

3-Formylbenzonitrile: A benzene analogue.

Data Presentation

The following tables summarize available quantitative and qualitative toxicity data for these analogues. This information provides a preliminary indication of the potential hazards associated with this compound.

Table 1: Acute Toxicity Data for Analogous Compounds

| Compound Name | CAS Number | Test Species | Route | Endpoint | Value | GHS Category (Acute Oral) | Reference |

| 3-Cyanopyridine | 100-54-9 | Rat | Oral | LD50 | 1100 mg/kg | Category 4 | [1][2] |

| 3-Cyanopyridine | 100-54-9 | Rabbit | Dermal | LD50 | > 2000 mg/kg | Not Classified | [2] |

Table 2: Hazard Classifications for Analogous Compounds

| Compound Name | GHS Hazard Statement | Classification | Reference |

| 6-Formylpyridine-3-carbonitrile | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [3] |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| 3-Cyanopyridine | H302 | Harmful if swallowed | [2][4] |

| H318 | Causes serious eye damage | [2] | |

| H315, H335 | Causes skin and respiratory irritation | [5] | |

| 3-Formylbenzonitrile | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [2] |

| H315, H319, H335 | Causes skin, serious eye, and respiratory irritation | [2] |

Table 3: In Vitro Cytotoxicity of 3-Cyanopyridine Derivatives

| Compound Type | Cell Line | Endpoint | Value Range (IC50) | Notes | Reference |

| Substituted 3-Cyanopyridines | MCF-7, PC3, HCT-116 (Human Cancer) | Cytotoxicity | 6.95 - 20.19 µM | Activity varied based on substitution patterns. | [6] |

| Substituted 3-Cyanopyridines | PC-3, MDA-MB-231, HepG2 (Human Cancer) | Cytotoxicity | 14.43 - 52 µM | Compounds showed selective toxicity towards cancer cells over normal WI-38 cells. | [7] |

| Substituted 3-Cyanopyridin-2-ones | MCF-7 (Human Cancer) | Cytotoxicity | > Doxorubicin (11.5 µM) | Certain derivatives showed potent activity. | [8] |

Note: The cytotoxicity data above is from studies on anti-cancer activity and may not directly translate to general toxicity but indicates the potential for biological interaction at the cellular level.

Proposed Workflow for Initial Toxicity Assessment

A tiered, or stepwise, approach is recommended to efficiently assess the toxicity of a novel compound. This workflow prioritizes in silico and in vitro methods to refine dose selection and reduce animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement).

Caption: Tiered workflow for initial toxicity assessment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments proposed in the assessment workflow. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Test Guidelines.

Tier 1: In Silico & In Vitro Methods

-

Objective: To predict potential toxicity endpoints based on the chemical structure of this compound before laboratory testing.

-

Methodology:

-

Model Selection: Utilize commercially available or open-source Quantitative Structure-Activity Relationship (QSAR) models (e.g., OECD QSAR Toolbox, VEGA, Toxtree).[9] These tools contain databases of chemical structures and their associated toxicological data.[10]

-

Input Data: Input the canonical SMILES or structure file of this compound.

-

Endpoint Prediction: Run predictions for key endpoints including, but not limited to:

-

Mutagenicity (Ames test)

-

Carcinogenicity

-

Acute oral toxicity (LD50)

-

Skin and eye irritation/corrosion

-

Skin sensitization

-

-

Analysis: Critically evaluate the predictions. Assess the applicability domain of the models used to ensure the predictions are reliable for a pyridine-based nitrile-aldehyde structure. Use the results for preliminary hazard identification and to guide the design of subsequent in vitro and in vivo studies.

-

Caption: Workflow for in silico toxicity prediction.

-

Objective: To determine the concentration range at which the compound causes cell death, providing an IC50 (half-maximal inhibitory concentration) value. This is crucial for selecting non-cytotoxic concentrations for other in vitro assays like genotoxicity tests.

-

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple). The amount of formazan is proportional to the number of viable cells.[8]

-

Methodology:

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) in 96-well plates and incubate for 24 hours to allow attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.1 µM to 1000 µM).

-

Exposure: Treat the cells with the different concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). Include vehicle control (solvent only) and untreated control wells.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]

-

Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

-

-

Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

Principle: The test uses several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is recorded if the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology (Plate Incorporation Method):

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: In a test tube, mix the test compound at several concentrations (in a non-toxic range determined by a preliminary cytotoxicity test), the bacterial culture, and either S9 mix or a buffer.

-

Plating: Add molten top agar to the tube, mix, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

-

-

Objective: To detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects in mammalian cells.

-

Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates genotoxic damage.

-

Methodology (Cytokinesis-Block Method):

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

-

Exposure: Treat cells with at least three non-cytotoxic concentrations of this compound, alongside positive and negative (vehicle) controls.[13] The exposure should last for 3-6 hours (with S9) or for a full cell cycle (without S9).[1]

-

Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[14]

-

Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

-

Objective: To determine the rate at which the compound is metabolized by liver enzymes, which helps predict its in vivo clearance and half-life.

-

Principle: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (containing Phase I and II enzymes). The disappearance of the parent compound over time is measured.[16]

-

Methodology:

-

System Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), a buffer, and the test compound at a fixed concentration (e.g., 1 µM).[17]

-

Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

-

Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

-

Tier 2: In Vivo Acute Toxicity Studies

In vivo studies should only be undertaken after in vitro data has been thoroughly evaluated and suggests a manageable risk profile. These studies must be conducted in compliance with Good Laboratory Practices (GLP).

-

Objective: To determine the acute oral toxicity of a substance and allow for its classification according to the Globally Harmonised System (GHS).[3]

-

Principle: A stepwise procedure where a group of three animals (typically female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level (5, 50, 300, or 2000 mg/kg). This method minimizes the number of animals used.[7]

-

Methodology:

-

Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex (females are generally preferred). Acclimatize animals for at least 5 days.

-

Dose Administration: Administer the compound by oral gavage in a suitable vehicle. The volume should typically not exceed 1 mL/100g body weight.[4]

-

Procedure:

-

Step 1: Dose 3 animals at the starting dose (e.g., 300 mg/kg, selected based on in vitro and in silico data).

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality.

-

Step 2:

-

If 2 or 3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).

-

If 0 or 1 animal dies, repeat the test at a higher dose (e.g., 2000 mg/kg).

-

-

Continue the stepwise procedure until a classification can be determined based on the pattern of mortality.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

-

Objective: To assess the potential of the compound to cause irritation or corrosion upon contact with skin and eyes.

-

Principle: A small amount of the substance is applied to the skin or into the conjunctival sac of the eye of an animal (typically an albino rabbit). The site is observed for signs of inflammation (erythema, edema) or corrosion over a set period.[6]

-

Methodology (Sequential Testing Approach):

-

Weight-of-Evidence Analysis: Before any animal testing, review all existing data (in silico, physicochemical properties like pH, results from in vitro skin corrosion tests). If the substance is predicted to be corrosive, no in vivo test is performed.

-

In Vitro Test (OECD 439): First, perform an in vitro skin irritation test using a reconstructed human epidermis (RhE) model. If the result is positive for irritation (cell viability ≤ 50%), the compound is classified as a skin irritant, and the in vivo test may not be necessary.

-

In Vivo Test (if necessary):

-

Skin (OECD 404): Apply 0.5 g or 0.5 mL of the substance to a small patch of shaved skin on one animal. Observe for up to 14 days, scoring for erythema and edema at specific time points. If no irritation is seen, confirm with two more animals.

-

Eye (OECD 405): Instill 0.1 mL or 0.1 g of the substance into the conjunctival sac of one eye of one animal. The other eye serves as a control. Observe for up to 21 days, scoring lesions of the cornea, iris, and conjunctiva. If a severe irritant effect is not seen, the test may be confirmed in up to two additional animals.[2] The use of analgesics and anesthetics is strongly recommended to minimize animal distress.[6]

-

-

Potential Signaling Pathways and Mechanisms of Toxicity

The toxicity of aromatic nitriles and aldehydes can be complex. Based on the functional groups of this compound, several potential mechanisms could be involved.

-

Metabolism to Cyanide: The nitrile group (-CN) can be metabolized by Cytochrome P450 enzymes, potentially releasing a cyanide ion (CN⁻). Cyanide is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

-

Aldehyde Reactivity: The formyl group (-CHO) is an electrophilic center that can react with nucleophilic groups in biological macromolecules, such as the amine groups in proteins and DNA bases, leading to protein dysfunction and potential genotoxicity.

-

Oxidative Stress: The metabolism of the pyridine ring and aldehyde group can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.

Caption: Potential mechanisms of toxicity for this compound.

Conclusion

The initial toxicity assessment of a novel compound such as this compound requires a methodical, tiered approach. While direct data is lacking, analysis of structural analogues suggests the compound is likely to be harmful if swallowed, cause skin and eye irritation, and possess cytotoxic potential. The workflow and detailed protocols provided in this guide offer a robust framework for generating the necessary data to perform a comprehensive hazard identification and risk assessment. By prioritizing in silico and in vitro methodologies, researchers can make informed decisions while adhering to the principles of ethical and efficient drug development.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Formylpicolinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that influences its bioavailability, processability, and formulation.[1] 3-Formylpicolinonitrile, with its reactive functional groups, is a compound of interest for the synthesis of more complex molecules. Its solubility profile will dictate the choice of solvents for reaction media, crystallization, and formulation, making the determination of this property an essential step in its development.

This guide focuses on the established and reliable methods for determining the equilibrium solubility of organic compounds like this compound. Equilibrium solubility is defined as the maximum concentration of a compound in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[2]

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following sections, therefore, provide detailed experimental protocols to enable researchers to determine this data.

Experimental Protocols for Solubility Determination